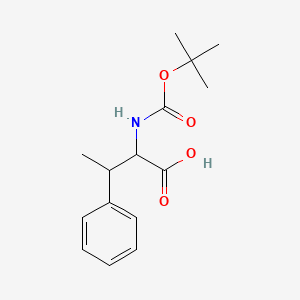

Boc-beta-methyl-DL-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSLNPBJZAPTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630424-76-9 | |

| Record name | 2-[(tert-butoxycarbonyl)amino]-3-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies Involving Boc Beta Methyl Dl Phenylalanine

Strategic Functional Group Interconversions on Boc-beta-methyl-DL-phenylalanine

While direct functional group interconversions on the commercially available this compound are not extensively detailed in the provided context, the synthesis of its parent structure and related derivatives highlights several strategic transformations. The synthesis of racemic β²-homo-amino acids, including the phenylalanine analogue, involves a multi-step process. mdpi.com This process starts with the reaction of a suitable methyl α-cyano-cinnamate derivative with Boc anhydride (B1165640) and cobalt(II) chloride in the presence of sodium borohydride. mdpi.com This key step simultaneously reduces the double bond and the nitrile group while introducing the Boc protecting group.

Further derivatization can be achieved after the initial synthesis. For instance, the methyl ester of Boc-β²-homo-phenylalanine can be hydrolyzed to the corresponding carboxylic acid. mdpi.com This transformation from an ester to a carboxylic acid is a fundamental functional group interconversion that enables subsequent peptide coupling reactions.

Peptide Coupling Reactions Utilizing this compound

The incorporation of this compound into peptide chains is a primary application of this compound. Both solution-phase and solid-phase peptide synthesis methodologies are employed for this purpose.

Solution-Phase Peptide Synthesis Methodologies and Coupling Agents

In solution-phase peptide synthesis, Boc-protected amino acids like this compound are coupled with other amino acid esters or amides. nih.gov A common approach involves the activation of the carboxylic acid group of the Boc-protected amino acid to facilitate the formation of the amide (peptide) bond.

Several coupling agents are utilized for this purpose. A widely used method employs a combination of a coupling reagent and an additive. For example, to a stirred solution of a Boc-amino acid or Boc-dipeptide acid in a solvent like dimethylformamide (DMF), reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole) are added, followed by a base like DIPEA (N,N-Diisopropylethylamine). mdpi.com After a short activation period at low temperature, the amine component (the other amino acid derivative) is added to the mixture. mdpi.com Other coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt are also effective for forming peptide bonds in solution. nih.gov The mixed anhydride method, using reagents like isobutyl chloroformate (IBCF), represents another established strategy for peptide bond formation in solution-phase synthesis. nih.gov

Table 1: Common Coupling Agents for Solution-Phase Peptide Synthesis

| Coupling Agent | Additive | Base | Solvent |

| TBTU | HOBt | DIPEA | DMF |

| EDC | HOBt | Et3N | CHCl3 |

| IBCF | NMM | THF |

Incorporation into Solid-Phase Peptide Synthesis Protocols

This compound is also a valuable building block in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com In the Boc/Bzl protection strategy, the N-terminal α-amino group is temporarily protected by the Boc group, while more permanent benzyl-based groups protect side chains. peptide.compeptide.com The synthesis begins by attaching the C-terminal amino acid to a solid support resin. peptide.compeptide.com Subsequently, a cycle of deprotection and coupling is repeated to elongate the peptide chain.

The incorporation of this compound follows this general procedure. After the deprotection of the N-terminal Boc group of the resin-bound amino acid or peptide, the incoming this compound is activated and coupled to the free amine. This cycle is repeated until the desired peptide sequence is assembled. The use of β-methylated phenylalanine residues can enhance the biological activity and selectivity of the resulting peptides. nih.gov

Synthesis of Non-Natural Phenylalanine Derivatives and Conjugates

This compound serves as a precursor for the synthesis of various non-natural phenylalanine derivatives and conjugates. researchgate.netorgsyn.orgresearchgate.net These novel compounds are often designed to have specific biological activities or to serve as probes for studying biological systems.

For example, the synthesis of peptide libraries containing non-standard Boc-protected amino acids allows for the exploration of structure-activity relationships. researchgate.net Furthermore, the core structure of Boc-phenylalanine can be modified to introduce other functionalities. For instance, radiohalogenated L-phenylalanine derivatives have been developed for use in cancer imaging and therapy, targeting the L-type amino acid transporter 1 (LAT1) which is overexpressed in many cancers. researchgate.net The synthesis of these derivatives often starts from a protected phenylalanine precursor.

The development of new synthetic methods, such as chemoenzymatic deracemization, allows for the production of enantiomerically pure D-phenylalanine derivatives from inexpensive starting materials. nih.gov While this specific example doesn't start with this compound, it highlights the broader interest in creating diverse phenylalanine derivatives for various applications.

Conformational Analysis and Elucidation of Structural Features

Spectroscopic Investigations of Boc-beta-methyl-DL-phenylalanine and its Peptides

Spectroscopic methods are invaluable for probing the conformational dynamics of molecules in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides containing this compound. Studies on related Boc-protected amino acids and peptides reveal key insights. For instance, in peptides like Boc-L-Met-Aib-L-Phe-OMe, the temperature and solvent dependence of NH chemical shifts, along with paramagnetic radical-induced line broadening, can indicate which amide protons are solvent-shielded, suggesting their involvement in intramolecular hydrogen bonds. nih.gov Nuclear Overhauser effect (NOE) data provides evidence for specific spatial proximities between protons, which helps in defining secondary structures such as β-turns. nih.gov

Conformational energy calculations on Boc-amino acid N'-methylamides have shown that the urethane (B1682113) amide bond can adopt both cis and trans conformations with nearly equal energies, a contrast to the strong preference for the trans conformation in peptide bonds. researchgate.net This increased presence of the cis isomer in Boc-amino acid derivatives is consistent with observations from NMR studies in solution. researchgate.net For example, in ¹H NMR spectra of Boc-protected amino acids, the appearance of a singlet for the nine protons of the tert-butyl group is a characteristic feature. nih.gov

Vibrational Spectroscopy (FTIR) in Structural Characterization

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups and secondary structure elements within a molecule. In the context of Boc-protected amino acids, characteristic vibrational bands are observed. For N-Boc-L-phenylalanine, FTIR spectra show bands between 1666 and 1613 cm⁻¹ corresponding to the carbamate (B1207046) C=O stretching, and between 1380 and 1361 cm⁻¹ due to the C(CH₃)₃ group of the Boc protecting group. nih.gov The N-H stretching vibration of the urethane group is also a key diagnostic band. In studies of related β-amino acids like β-DL-methionine, FTIR has been used to identify and characterize different crystalline forms. researchgate.net

X-ray Crystallographic Analysis of this compound Containing Structures

For instance, the crystal structure of t-Boc-glycyl-L-phenylalanine reveals a trans planar peptide unit that is nearly perpendicular to the plane of the urethane moiety. nih.gov In the solid state, peptides containing Boc-protected amino acids can adopt specific secondary structures. For example, Boc-Aib-Acc6-NHMe·H₂O adopts a β-turn conformation stabilized by an intramolecular 4→1 hydrogen bond between the Boc carbonyl and the methylamide NH group. researchgate.net Similarly, the tripeptide Boc-L-Met-Aib-L-Phe-OMe adopts a type-II β-turn in the solid state. nih.gov

The analysis of Nα-(t-butyloxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide revealed that it crystallizes as a racemate, with the molecular packing indicating the stability of the racemic form over the enantiomerically pure solid. nih.gov This highlights how crystallization can be influenced by stereochemistry.

| Compound | Crystal System | Space Group | Key Conformational Features |

| t-Boc-glycyl-L-phenylalanine | Monoclinic | P2₁ | trans planar peptide unit, nearly perpendicular to the urethane moiety. nih.gov |

| Boc-Aib-Acc6-NHMe·H₂O | β-turn conformation with a 4→1 hydrogen bond. researchgate.net | ||

| Boc-L-Met-Aib-L-Phe-OMe | Type-II β-turn in the solid state. nih.gov | ||

| Nα-(t-butyloxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide | Crystallizes as a racemate. nih.gov |

Conformational Preferences and Stereoelectronic Properties of the Boc-Amino Group

The tert-butoxycarbonyl (Boc) group significantly influences the conformational preferences of the amino acid to which it is attached. A key feature of the Boc-amino group is the ability of the urethane amide bond (C-N) to adopt both cis and trans conformations. researchgate.net This is in contrast to the peptide bond, which strongly favors the trans conformation. researchgate.net Conformational energy calculations indicate that for Boc-amino acid derivatives, the cis and trans conformations of the urethane amide bond have nearly equal energies. researchgate.net

The bulky nature of the Boc group can also lead to specific interactions that stabilize particular conformations. For example, attractive interactions between the side chain of phenylalanine and the Boc end group can stabilize certain conformations. researchgate.net The geometry of the urethane group in Boc-derivatives shows slight differences in bond angles around the trigonal carbon compared to a peptide group, which is attributed to altered interactions when a CαH group is replaced by an ester oxygen. researchgate.netresearchgate.net

Analysis of Torsion Angles and Backbone Flexibility in Derived Peptides

The flexibility of a peptide backbone is largely determined by the rotational freedom around the phi (φ) and psi (ψ) torsion angles of each amino acid residue. expasy.orgproteinstructures.com The introduction of a β-amino acid like beta-methyl-phenylalanine, which has an additional methylene (B1212753) group in its backbone, increases the accessible conformational space compared to α-amino acids. iisc.ac.in

In peptides, the φ angle describes the rotation around the N-Cα bond, while the ψ angle describes the rotation around the Cα-C bond. expasy.orgproteinstructures.comyoutube.combioinf.org.uk The values of these angles determine the local secondary structure. For example, in the crystal structure of t-Boc-glycyl-L-phenylalanine, the backbone torsion angles are ω₀ = -176.9°, φ₁ = -88.0°, ψ₁ = -14.5°, ω₁ = 176.4°, φ₂ = -164.7°, and ψ₂ = 170.3°. nih.gov In a peptide adopting a type-II β-turn, such as Boc-L-Met-Aib-L-Phe-OMe, the corner residues have distinct φ and ψ angles (e.g., φMet = -51.8°, ψMet = 139.5°; φAib = 58.1°, ψAib = 37.0°). nih.gov

Applications in Advanced Peptide and Peptidomimetic Design

Construction of Peptides with Incorporated Boc-beta-methyl-DL-phenylalanine

The synthesis of peptides is a meticulous process requiring the strategic protection of reactive functional groups to ensure the formation of the correct amide bonds. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for the N-terminus of amino acids in both solution-phase and solid-phase peptide synthesis (SPPS). peptide.commasterorganicchemistry.com It is stable under coupling conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to build a peptide chain. peptide.comyoutube.com

The incorporation of this compound follows these established synthetic protocols. chemimpex.com In solution-phase synthesis, the protected β-amino acid can be coupled with another amino acid ester using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions and racemization. nih.govnih.gov Similarly, in SPPS, the Boc-protected β-amino acid can be attached to a growing peptide chain anchored to a solid resin support. The use of this compound allows for the precise insertion of this unnatural amino acid at any desired position within a peptide sequence, enabling the creation of peptides with novel architectures. chemimpex.comresearchgate.net

Design and Synthesis of α,β-Mixed and Hybrid Peptides

A significant application of this compound is in the creation of α,β-mixed or hybrid peptides. These are oligomers that contain both natural α-amino acids and synthetic β-amino acids in their backbone. researchgate.net The insertion of a β-amino acid introduces an extra carbon atom into the peptide backbone, altering the spacing between side chains and modifying the peptide's conformational landscape. nih.govacs.org

The synthesis of these hybrid peptides is achieved by combining standard α-amino acids and β-amino acid building blocks like this compound in a stepwise manner. nih.govmdpi.com This approach has been used to create novel structures such as β-hairpins, where the β-amino acid helps to define the turn region. pnas.orgnih.gov For instance, a decapeptide containing two (S)-β-homophenylalanine residues was synthesized using solution-phase fragment condensation, resulting in a well-defined β-hairpin structure. pnas.orgnih.gov The ability to create peptides with mixed α and β residues opens up possibilities for designing molecules that can mimic or disrupt biological interactions with greater specificity and stability than their natural counterparts. nih.govacs.org

Table 1: Examples of Synthesized α,β-Hybrid Peptides

| Peptide Sequence/Structure | Synthesis Method | Key Structural Feature |

|---|---|---|

| Boc-Leu-Val-βPhe-Val-DPro-Gly-Leu-βPhe-Val-Val-OMe | Solution-phase fragment condensation | β-Hairpin conformation with two facing β-phenylalanine residues. pnas.orgnih.gov |

| Boc-Val-Ala-Phe-Aib-(R)-β³-homovaline-(S)-β³-homophenylalanine-Aib-Val-Ala-Phe-Aib-OMe | Solution-phase synthesis | Continuous helical conformation with a central ββ-segment. nih.gov |

| N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃ | Solution-phase synthesis | Short α/β-mixed peptide with potential α-amylase inhibitory activity. mdpi.comresearchgate.net |

| N-Boc-Phe-β-Pro-OCH₃ | Solution-phase synthesis | Short α/β-mixed peptide with anti-lipase activity. nih.govnih.gov |

Note: This table is for illustrative purposes and includes examples with various β-amino acids to demonstrate the principle of α,β-hybrid peptide design.

Development of Conformational Constrained Peptide and β-Turn Mimics

Peptide function is intimately linked to its three-dimensional structure. However, short linear peptides are often too flexible in solution to maintain a single, bioactive conformation. Incorporating residues like β-methyl-phenylalanine is a key strategy to introduce conformational constraints. The additional methyl group on the β-carbon restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, influencing the side chain's orientation and, consequently, the peptide backbone's folding. unirioja.esnih.gov

This conformational restriction is particularly useful for designing β-turn mimics. rsc.org β-turns are secondary structures that reverse the direction of the polypeptide chain and are crucial for protein folding and molecular recognition events. nih.govacs.org The insertion of a β-amino acid can nucleate or stabilize a β-turn structure. pnas.orgnih.gov For example, studies on hybrid decapeptides have shown that the inclusion of β-phenylalanine residues within a D-Pro-Gly sequence helps to nucleate a type-I' β-turn, leading to a stable β-hairpin fold. pnas.orgnih.gov The rigidification of the β-turn structure can be further enhanced by using dipeptide mimics that lock the backbone into a specific turn geometry. nih.gov By using this compound, peptide chemists can engineer specific turns into a peptide sequence, effectively creating a scaffold that presents side chains in a precise orientation for interaction with biological targets.

Table 2: Peptides Incorporating β-Amino Acids to Induce Conformational Constraints

| Peptide Sequence | Constraining Residue(s) | Observed Conformation / Turn Type | Analytical Method(s) |

|---|---|---|---|

| Boc-Leu-Val-βPhe -Val-DPro-Gly-Leu-βPhe -Val-Val-OMe | (S)-β³-homophenylalanine | β-Hairpin with a central Type-I' β-turn. pnas.orgnih.gov | X-ray Diffraction pnas.orgnih.gov |

| Ac-Ala-Phe-5-(t)BuPro -Ala-OMe | (2S,5R)-5-tert-butylproline | Type VIa β-turn. researchgate.net | NMR, CD Spectroscopy researchgate.net |

| Boc-Val-Ala-Phe-Aib-(R)-β³-homoVal-(S)-β³-homoPhe -Aib-Val-Ala-Phe-Aib-OMe | β³-homovaline, β³-homophenylalanine | Continuous helix with expanded hydrogen-bonded rings. nih.gov | X-ray Diffraction, NMR nih.gov |

Note: This table highlights how various conformationally constrained residues, including β-amino acids, are used to create specific secondary structures.

Influence of β-Methylation on Peptide Stability, Folding, and Proteolytic Resistance

A major hurdle in developing peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of β-amino acids is a highly effective strategy to overcome this limitation. acs.orgnih.gov Proteolytic enzymes are highly specific for substrates with an α-peptide backbone; the altered backbone geometry of peptides containing β-amino acids makes them poor substrates for these enzymes, thus conferring significant proteolytic resistance. acs.orgnih.gov

The β-methylation on the phenylalanine side chain further influences the peptide's properties. While β-methylation can sometimes increase the conformational freedom of an individual residue, in the context of a larger peptide, it often leads to steric constraints that favor specific folded structures. nih.govresearchgate.net This modification, combined with the inherent stability of the β-amino acid backbone, results in peptides that are not only resistant to enzymatic degradation but also maintain a stable, well-defined conformation. nih.govnih.gov For example, N-methylation of peptide backbones is a known strategy to increase metabolic stability by altering conformation and removing a hydrogen bond donor. nih.govnih.gov Similarly, the β-methyl group on the side chain can sterically hinder the approach of proteases, adding another layer of stability. This enhanced stability is crucial for developing peptides with improved pharmacokinetic profiles. acs.orgnih.gov

Table 3: Effects of β-Amino Acid Incorporation and Methylation on Peptide Properties

| Modification | Observed Effect | Rationale |

|---|---|---|

| Incorporation of β-amino acids | Enhanced proteolytic stability. acs.orgnih.govnih.gov | The altered backbone geometry is not recognized by proteases. acs.org |

| N-Methylation of backbone | Increased metabolic stability; altered conformation. nih.govnih.gov | Eliminates H-bond donor site and introduces steric hindrance, decreasing recognition by proteases. nih.gov |

| β-Methylation of side chain | Increased conformational constraint within a peptide sequence. nih.govresearchgate.net | Steric crowding restricts torsional angles, favoring specific conformations. nih.gov |

| Incorporation of β-amino acids | Can nucleate secondary structures like helices and hairpins. pnas.orgnih.gov | The modified backbone has different dihedral angle preferences compared to α-amino acids. nih.gov |

Engineering Peptides for Specific Structural and Functional Attributes

The ultimate goal of incorporating modified amino acids like this compound is to engineer peptides with precisely defined structures and, consequently, tailored functions. researchgate.net By leveraging the properties conferred by this building block—conformational constraint, turn induction, and proteolytic stability—scientists can design peptidomimetics for a wide range of applications.

For example, a peptide can be engineered to mimic a specific loop or turn of a protein that is critical for a protein-protein interaction. By using this compound to stabilize this conformation, a potent inhibitor can be created. The enhanced stability against proteases ensures that the peptide has a longer duration of action in a biological system. acs.org This strategy allows for the development of peptides as drug candidates, research tools to probe biological systems, and novel biomaterials. The versatility of N-methylated and β-amino acid-rich peptides has been demonstrated in their use as shuttles to cross the blood-brain barrier, opening up new avenues for drug delivery to the central nervous system. nih.govresearchgate.net The ability to control structure at the atomic level provides a powerful platform for creating peptides with attributes far beyond those found in nature. acs.org

Contributions to Drug Discovery and Medicinal Chemistry Research

Boc-beta-methyl-DL-phenylalanine as a Key Scaffold in Rational Drug Design

This compound serves as a crucial scaffold in rational drug design, providing a foundational structure for creating a diverse range of therapeutic compounds. biosynth.comnih.gov Its utility stems from the Boc (tert-butyloxycarbonyl) protecting group, which enhances stability and solubility, facilitating its use in complex peptide synthesis. chemimpex.com This protected amino acid derivative is particularly valuable in constructing peptidomimetics and other bioactive molecules. biosynth.comwikipedia.org

The incorporation of a methyl group on the beta-carbon of the phenylalanine structure introduces conformational constraints that can influence the biological activity and metabolic stability of the resulting molecules. This strategic modification allows medicinal chemists to fine-tune the three-dimensional shape of a drug candidate, potentially leading to improved binding affinity and selectivity for its target. The DL-racemic mixture provides access to both stereoisomers, which can be crucial for exploring the stereochemical requirements of a biological target. nih.gov

Development of Modified Amino Acids to Enhance Drug Bioactivity and Selectivity

The modification of amino acids, such as the creation of this compound, is a key strategy for enhancing the bioactivity and selectivity of drug candidates. chemimpex.compeptide.com Introducing modifications like N-methylation can improve a peptide's pharmacokinetic properties by increasing its resistance to enzymatic degradation, thereby extending its half-life in the body. peptide.com

Furthermore, such alterations can influence a molecule's ability to cross biological barriers, such as the blood-brain barrier. peptide.com The strategic placement of methyl groups or other functionalities can also reduce the flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation and enhance its selectivity for a specific receptor or enzyme. peptide.com This approach has been successfully used to convert receptor agonists into antagonists, demonstrating the profound impact of subtle structural changes. peptide.com For instance, the introduction of a methyl group can significantly alter the binding mode of a ligand to its receptor, leading to a different pharmacological response.

Design of Peptidomimetics as Modulators of Biological Pathways

This compound is a valuable building block in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties. biosynth.comwikipedia.org Peptidomimetics are designed to overcome the limitations of traditional peptide drugs, such as poor oral bioavailability and rapid degradation. wikipedia.orgpeptide.com

By incorporating modified amino acids like this compound, researchers can create peptidomimetics with enhanced stability, better cell permeability, and increased affinity for their biological targets. wikipedia.org These engineered molecules can effectively modulate biological pathways implicated in various diseases. For example, peptidomimetics have been designed to target protein-protein interactions that are crucial for the survival of cancer cells, thereby inducing apoptosis (programmed cell death). wikipedia.org The use of β-amino acids, in particular, can lead to peptides with increased stability against enzymatic degradation. nih.gov

Mechanism of Action Studies for Derived Bioactive Compounds

Understanding the mechanism of action of bioactive compounds derived from this compound is crucial for their development as therapeutic agents. These studies often involve detailed investigations into how these molecules interact with their biological targets at a molecular level.

Enzyme Inhibition Studies

Derivatives of phenylalanine have been extensively studied as enzyme inhibitors. For example, certain phenylalanine derivatives have been identified as potent inhibitors of quorum sensing in bacteria, a communication process that regulates virulence. nih.gov By disrupting this pathway, these compounds can prevent bacterial infections and the formation of biofilms. nih.gov

In other research, peptides containing modified phenylalanine residues have demonstrated significant inhibitory activity against enzymes like pancreatic lipase, which is involved in fat digestion. nih.gov This suggests their potential application in the management of obesity. The table below summarizes the inhibitory activity of some short α,β-mixed peptides against pancreatic lipase.

| Peptide | % Inhibition of Pancreatic Lipase |

| 12 | 92 |

| 17 | 91 |

| 15 | 90 |

| 13 | 89 |

| 14 | 89 |

| Data sourced from a study on short α and β-mixed peptides with anti-lipase activities. nih.gov |

Receptor Antagonism and Agonism Research

Phenylalanine derivatives have been at the forefront of research into receptor antagonism and agonism, particularly in the context of opioid receptors. The introduction of specific modifications to the phenylalanine scaffold can dramatically alter a compound's activity, switching it from an agonist (a molecule that activates a receptor) to an antagonist (a molecule that blocks a receptor).

For example, a study on δ opioid peptides found that replacing the N-terminal tyrosine with a novel phenylalanine analogue resulted in a potent full δ opioid agonist. nih.gov In contrast, other modifications can lead to potent antagonists. Research on β-lactam derivatives of phenylalanine has identified compounds that act as antagonists of the TRPM8 receptor, a target for pain and inflammation. nih.gov The stereochemistry of the phenylalanine derivative plays a critical role in determining its antagonist potency. nih.gov

Research into Antibacterial and Other Therapeutic Applications of Phenylalanine Derivatives

Derivatives of phenylalanine have shown promise in a variety of therapeutic areas, including as antibacterial agents. Phenylalanine-based surfactants have demonstrated antibacterial efficacy against several bacterial strains. mdpi.com The antimicrobial activity of these compounds is often dependent on the length of their alkyl chain. mdpi.com

Furthermore, the introduction of L-phenylalanine into antimicrobial peptides can enhance their selective activity against Gram-positive bacteria. nih.gov Phenylalanine derivatives are also being explored for their potential in treating a range of other conditions. For instance, some derivatives have shown neuroprotective and anticonvulsant activities. mdpi.com Additionally, fluorinated phenylalanine derivatives are being investigated for their use in positron emission tomography (PET) for tumor imaging. nih.gov

Advanced Research Methodologies and Computational Studies

Computational Chemistry and Molecular Modeling of Boc-beta-methyl-DL-phenylalanine Systems

Computational modeling serves as a powerful tool to explore the structural and energetic landscape of this compound at an atomic level. These theoretical approaches complement experimental data, offering a detailed picture of the molecule's conformational preferences and interaction capabilities.

Understanding the three-dimensional shape of this compound is fundamental to predicting its properties. The introduction of a methyl group on the beta-carbon and the bulky Boc protecting group on the amine introduces significant steric constraints that influence the molecule's preferred conformations. Conformational energy calculations are employed to identify the most stable (lowest energy) spatial arrangements of the atoms.

These calculations involve systematically rotating the molecule's single bonds (dihedral angles) and calculating the potential energy at each step. The results are often visualized as a potential energy surface (PES), a multi-dimensional map where the "valleys" correspond to stable, low-energy conformers and the "mountains" represent high-energy transition states. For β-amino acids, computational studies have shown that they can adopt folded conformations, including helices and turns. scirp.org The stability of these structures is a key factor in their potential biological activity. scirp.org

Table 1: Illustrative Conformational Energy Data for this compound

| Conformer ID | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | (-150°, 150°) | 0.00 | 75.2 |

| 2 | (60°, -60°) | 1.25 | 12.1 |

| 3 | (-70°, 140°) | 2.10 | 4.5 |

| 4 | (180°, -50°) | 3.50 | 0.8 |

Note: This table presents hypothetical data to illustrate the typical output of conformational energy calculations. Actual values would require specific computational studies on the molecule.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound, which governs its interactions with other molecules. nih.govnih.gov DFT is a robust method for studying non-covalent interactions, such as hydrogen bonds and π-stacking, which are critical in peptide structure and molecular recognition. nih.gov

For this compound, DFT can be used to:

Analyze Intramolecular Interactions: Investigate hydrogen bonds between the amide proton and the carbonyl groups of the Boc or carboxylic acid moieties.

Model Intermolecular Interactions: Simulate how the molecule interacts with solvent, other amino acid residues in a peptide chain, or a biological receptor. The phenyl ring, for instance, can engage in π-stacking interactions with other aromatic systems. nih.gov

Predict Spectroscopic Properties: Calculate properties like infrared (IR) spectra, which can then be compared with experimental data to confirm the predicted conformations. acs.orgresearchgate.net

Studies on related molecules have shown that DFT methods, such as B3LYP, are effective in mapping the conformational space and understanding how modifications like methylation impact structural freedom. nih.gov For example, research on dehydrophenylalanine derivatives revealed that β-methylation could either increase conformational freedom or, with additional modifications, severely restrict it to a single conformation. nih.gov

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in water). nih.gov

An MD simulation can reveal:

Conformational Flexibility: How readily the molecule transitions between different low-energy states identified by conformational energy calculations.

Solvent Effects: How water molecules arrange around the solute and mediate intramolecular interactions.

Self-Assembly Propensities: Whether multiple molecules of this compound tend to aggregate and form larger ordered structures, a known phenomenon for aromatic amino acids. mdpi.comrsc.org

Simulations on phenylalanine-containing peptides have been used to study the formation of nanostructures and to understand how structural changes affect the dynamics of the entire system. nih.govmdpi.com For this compound, MD would be invaluable for exploring the vast conformational space and understanding its dynamic behavior in a way that static calculations cannot capture. vwr.com

In silico (computational) screening and Structure-Activity Relationship (SAR) studies are used to predict the potential biological activity of new molecules. SAR establishes a link between the chemical structure of a compound and its biological effect. nih.gov For this compound, this involves correlating its structural features (e.g., the presence of the β-methyl group, the stereochemistry, the aromatic ring) with a specific activity.

The process typically involves:

Building a Library: Creating a virtual library of compounds including this compound and other structurally related molecules with known activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., steric properties, electronic properties, hydrophobicity) for each compound using computational methods.

Model Generation: Developing a quantitative structure-activity relationship (QSAR) model that mathematically links the descriptors to the observed activity.

Prediction: Using the model to predict the activity of this compound.

SAR studies on related N-beta-phenylpropionyl amino acid derivatives have identified key structural features necessary for biological effects, such as a hydrophobic group, a peptide bond, a carbonyl group, and a proton-donating group, all of which are present in this compound. nih.gov Such in silico approaches can guide the synthesis of more potent and selective compounds. rsc.org

Advanced Analytical Techniques for Characterization and Quantitation in Complex Mixtures

The synthesis and purification of this compound require precise analytical methods to ensure its identity and purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-standard amino acids. It is widely used to determine the purity of the final product and to monitor the progress of a chemical reaction. sigmaaldrich.com In the context of this compound, HPLC separates the target compound from starting materials, by-products, and other impurities based on their differential partitioning between a stationary phase (in a column) and a liquid mobile phase.

Purity Assessment: A pure sample of this compound will ideally appear as a single, sharp peak in the HPLC chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity, which is often required to be ≥98% for research applications. sigmaaldrich.comsigmaaldrich.cn

Reaction Monitoring: During synthesis, small aliquots of the reaction mixture can be periodically analyzed by HPLC. nih.gov The disappearance of starting material peaks and the appearance of the product peak allow chemists to determine when the reaction is complete, optimizing reaction times and preventing the formation of degradation products.

The choice of HPLC conditions, such as the column type (e.g., C18 reversed-phase), mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid), and detector (e.g., UV detector set to detect the phenyl group), is critical for achieving a good separation.

Table 2: Typical HPLC Parameters for Analysis of Boc-Protected Amino Acids

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separating nonpolar to moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA improves peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the mobile phase used to elute the compound. |

| Gradient | 10% to 90% B over 20 minutes | Gradually increases organic content to elute compounds with varying polarity. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | The phenyl group of the analyte absorbs UV light, allowing for detection. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Note: This table provides example parameters. Specific conditions would need to be optimized for this compound.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound. It provides precise information regarding the compound's molecular mass and offers insights into its structural features through fragmentation analysis. The molecular formula for this compound is C15H21NO4, corresponding to a molecular weight of approximately 279.34 g/mol . biosynth.com In a typical MS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the molecular weight.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.gov For instance, in positive ion mode, the protonated molecule [M+H]+ would be observed at an m/z value of approximately 280.14.

Tandem mass spectrometry (MS/MS) is used to further probe the structure by inducing fragmentation of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For Boc-protected amino acids, fragmentation often involves the loss of the tert-butoxycarbonyl (Boc) group or its components. While a specific spectrum for this compound is not detailed in the provided results, analysis of similar compounds like Boc-D-phenylalanine ([M+H]+ at m/z 266.1387) shows characteristic fragments that help in structural elucidation. nih.gov Based on the structure of this compound, a predictable fragmentation pattern can be outlined.

Table 1: Predicted MS Fragmentation Data for this compound

| Ion/Fragment | Description | Predicted m/z |

| [M+H]+ | Protonated parent molecule | ~280.14 |

| [M-C4H8+H]+ | Loss of isobutylene (B52900) from the Boc group | ~224.10 |

| [M-Boc+H]+ | Loss of the entire Boc group (100 Da) | ~180.12 |

| [M-CO2+H]+ | Loss of carbon dioxide from the carboxylic acid | ~236.15 |

Dynamic Light Scattering (DLS) in Self-Assembly Studies

Dynamic Light Scattering (DLS) is a non-invasive technique crucial for studying the self-assembly behavior of molecules like this compound in solution. This method measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles. From these fluctuations, the hydrodynamic diameter (Dh) of the assembling structures, such as micelles, vesicles, or nanotubes, can be determined.

Research on analogous Boc-protected dipeptides demonstrates the utility of DLS in monitoring the formation and size distribution of self-assembled nanostructures. rsc.org For example, studies have used DLS to measure the average size of nanostructures formed in various solvent systems and to observe the dynamics of their formation over time. rsc.org In the context of this compound, DLS would be employed to investigate how factors like concentration, pH, solvent polarity, and temperature influence the aggregation process and the size of the resulting particles. researchgate.netnih.gov This provides critical data on the initial stages of self-assembly and the stability of the formed aggregates. researchgate.net

Table 2: Illustrative DLS Data for Self-Assembly Analysis

| Sample Condition | Average Hydrodynamic Diameter (Dh) | Polydispersity Index (PDI) |

| 1 mg/mL in Water/Ethanol (9:1) | 150 nm | 0.21 |

| 5 mg/mL in Water/Ethanol (9:1) | 450 nm | 0.15 |

| 1 mg/mL in Water/HFIP (9:1) | 95 nm | 0.25 |

| 5 mg/mL in Water/HFIP (9:1) | 280 nm | 0.18 |

Note: This table is illustrative, demonstrating the type of data obtained from DLS experiments based on findings for similar compounds. rsc.org

Microscopic Techniques (e.g., SEM) for Morphological Analysis

Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are vital for the direct visualization and morphological characterization of the nanostructures formed from the self-assembly of this compound. While DLS provides information on particle size in solution, SEM reveals the actual shape, surface topography, and dimensions of the dried, assembled structures.

Studies on similar Boc-protected and β-phenylalanine-containing peptides have shown the formation of diverse and well-defined morphologies, including nanotubes, nanospheres, fibrils, and microtapes. rsc.orgresearchgate.netnih.gov For instance, SEM analysis of a Boc-protected dipeptide revealed the formation of nanotubes with an average diameter of 72 nm, which further organized into larger microtapes. rsc.org The choice of solvent and other environmental conditions can significantly influence the final morphology. researchgate.netrsc.org By using SEM, researchers can correlate experimental conditions with specific structural outcomes, providing a deeper understanding of the self-assembly mechanism. This information is critical for designing materials with tailored properties for applications in areas like drug delivery and tissue engineering. nih.gov

Table 3: Summary of Morphological Analysis by SEM

| Experimental Condition | Observed Morphology | Typical Dimensions |

| Slow evaporation from HFP/water solution | Nanotubes | Diameter: ~70-100 nm rsc.org |

| Rapid precipitation in ethanol/water | Nanospheres | Diameter: ~200-500 nm rsc.org |

| Assembly at neutral pH | Fibrillar Networks | Fiber width: ~50-150 nm researchgate.net |

| Assembly in polar aprotic solvent | Microtapes | Thickness: >1 µm rsc.org |

Note: This table summarizes potential morphologies for this compound based on SEM results for analogous self-assembling peptides. rsc.orgresearchgate.net

Self Assembly and Material Science Applications of Boc Beta Methyl Dl Phenylalanine Derived Peptides

Principles Governing Self-Assembly in Phenylalanine-Based Peptides

The self-assembly of peptides containing phenylalanine and its derivatives is a spontaneous process driven by a delicate balance of non-covalent interactions. These interactions dictate the folding of individual peptide molecules and their subsequent organization into higher-order structures. Key among these forces are:

π-π Stacking: The aromatic phenyl rings of phenylalanine residues are prone to π-π stacking interactions, a major driving force for the aggregation and directional growth of these peptides. This interaction is crucial for the stability of the resulting nanostructures. nih.gov

Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, readily forms intermolecular hydrogen bonds. These bonds are fundamental to the formation of secondary structures, such as β-sheets, which often serve as the foundational framework for self-assembled architectures. nih.gov

Hydrophobic Interactions: The nonpolar nature of the phenyl group and other aliphatic parts of the peptide contributes to hydrophobic interactions, especially in aqueous environments. This effect promotes the sequestration of hydrophobic regions away from water, facilitating aggregation. nih.gov

The introduction of a methyl group at the beta-position of the phenylalanine side chain, as in Boc-beta-methyl-DL-phenylalanine , is expected to introduce steric hindrance. This additional bulk can influence the preferred dihedral angles of the peptide backbone and the packing of the aromatic rings, potentially leading to altered self-assembly pathways and unique nanostructural morphologies compared to unsubstituted phenylalanine peptides. The use of a DL-racemic mixture introduces further complexity, as the presence of both D and L enantiomers can disrupt or modify the chiral recognition and packing that is often observed in the self-assembly of single enantiomer peptides.

Formation of Ordered Bionanostructures and Hierarchical Architectures

Peptides derived from phenylalanine are known to form a variety of well-defined nanostructures, including nanotubes, nanofibers, nanospheres, and hydrogels. The specific morphology of the resulting nanostructure is highly dependent on factors such as the peptide sequence, concentration, solvent conditions, pH, and temperature. nih.gov

For peptides incorporating This compound , the interplay between the aforementioned non-covalent interactions and the steric influence of the beta-methyl group would dictate the final architecture. While direct studies on the self-assembly of peptides from this specific compound are not widely available, it is plausible that they would also form ordered bionanostructures. The racemic nature of the starting material might lead to the formation of less-ordered or amorphous aggregates, or potentially novel, complex hierarchical structures not observed with enantiomerically pure peptides. The competition between the self-assembly tendencies of the L- and D-enantiomers could result in unique packing arrangements and macroscopic structures.

Role of the Boc Protecting Group in Directing Self-Assembly and Morphology

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in modulating the self-assembly of peptides. By blocking the N-terminus of the peptide, the Boc group prevents the formation of head-to-tail electrostatic interactions that are often observed in unprotected peptides. nih.gov This modification significantly alters the self-assembly landscape, often leading to different morphologies.

Exploration of Applications in Nanostructured Materials and Sensing Technologies

The self-assembled nanostructures derived from phenylalanine-based peptides have shown significant promise in various material science and technological applications. Their biocompatibility, chemical tailorability, and ordered structures make them attractive candidates for:

Nanostructured Materials: The formation of hydrogels and rigid scaffolds from self-assembling peptides has potential applications in tissue engineering and regenerative medicine. These materials can mimic the extracellular matrix and provide a suitable environment for cell growth. nih.gov

Sensing Technologies: The ordered arrangement of aromatic groups within the nanostructures can lead to unique photophysical properties. Changes in the local environment, such as the binding of an analyte, can perturb these interactions and result in a detectable change in fluorescence or other optical signals, forming the basis for sensitive biosensors. nih.gov

While specific applications for materials derived from This compound are yet to be extensively explored, the principles governing their self-assembly suggest that they could also be utilized in these areas. The introduction of the beta-methyl group could potentially fine-tune the mechanical or optical properties of the resulting materials, opening up new avenues for their application.

Piezoelectric Properties of Self-Assembled Dipeptides and Related Structures

A fascinating property of certain self-assembled peptide nanostructures is piezoelectricity – the ability to generate an electrical charge in response to applied mechanical stress. This property arises from the non-centrosymmetric crystal structure of the assembled peptides. For piezoelectricity to be observed, the material must lack a center of inversion.

Studies on Boc-protected diphenylalanine analogues have demonstrated significant piezoelectric responses. For example, electrospun fibers containing Boc-protected dipeptides have been shown to generate substantial output voltages under mechanical pressure. nih.govnih.gov The effective piezoelectric coefficient of these materials can be influenced by the specific amino acid sequence and the morphology of the self-assembled structures. nih.gov

Future Directions and Emerging Research Frontiers

Development of Novel and Efficient Stereoselective Synthesis Routes for β-Methyl Phenylalanines

The synthesis of β-methyl phenylalanines, including the Boc-protected form, remains a significant area of research. While methods exist, the development of more efficient and highly stereoselective routes is crucial for their widespread application. Current research focuses on several promising strategies:

Asymmetric Phase-Transfer Catalysis: This technique has shown potential for the stereoselective synthesis of α-amino acids and is being explored for β-amino acid derivatives. acs.org The design of chiral phase-transfer catalysts with specific structural features is key to achieving high enantioselectivity.

Palladium-Catalyzed Alkylation: Recent advancements have demonstrated the feasibility of Pd-catalyzed alkylation of unactivated methylene (B1212753) C(sp3)-H bonds. nih.gov Applying this methodology to suitable precursors could provide a direct and efficient route to β-methylated amino acids.

Biocatalysis: The use of enzymes, such as lipases and hydrolases, offers a green and highly selective approach to resolving racemic mixtures or catalyzing asymmetric transformations. nih.govtandfonline.com Research into novel enzymes and the optimization of reaction conditions are ongoing to improve yields and enantiopurity. nih.govtandfonline.com For instance, methods combining chemical synthesis with biocatalytic resolution are being developed to produce enantiomerically pure (R)- and (S)-β-phenylalanine. nih.gov

These evolving synthetic strategies are critical for making enantiomerically pure isomers of β-methyl phenylalanine more accessible for various applications.

Advanced Computational Design and Optimization of Peptides Incorporating Boc-beta-methyl-DL-phenylalanine

Computational tools are becoming indispensable in modern drug discovery and materials science. For peptides containing this compound, computational approaches can predict and optimize their structure and function.

Key areas of computational research include:

Conformational Analysis: The β-methyl group significantly influences the peptide backbone's conformation. Molecular dynamics simulations can elucidate the preferred secondary structures (e.g., helices, β-strands) that these modified peptides adopt in different environments. researchgate.net This understanding is crucial for designing peptides with specific three-dimensional shapes required for biological activity.

Binding Affinity and Selectivity Prediction: Structure-based computational design frameworks can model the interaction of peptides with their biological targets. nih.gov By incorporating β-methyl-phenylalanine into peptide sequences in silico, researchers can predict how this modification affects binding affinity and selectivity for a particular protein. nih.govnih.gov This allows for the rational design of potent and specific inhibitors or modulators of protein-protein interactions.

Peptide Library Design: Computational methods can be used to design virtual libraries of peptides containing β-methyl-phenylalanine. These libraries can then be screened computationally to identify lead candidates with desired properties before embarking on costly and time-consuming chemical synthesis.

A recent study highlighted the power of computational design in creating peptide macrocycle inhibitors, where predictions of peptide rigidity correlated with experimental success. nih.gov Such approaches can accelerate the discovery of new therapeutic peptides.

Expanding the Scope of this compound in Biomedical Materials and Diagnostics

The unique properties imparted by the β-methyl group make this compound an attractive component for advanced biomedical materials and diagnostic tools.

Biomaterials: The enhanced proteolytic stability of peptides containing β-amino acids makes them ideal candidates for the development of new biomaterials. These could include hydrogels for tissue engineering, drug delivery vehicles with prolonged release profiles, and antimicrobial surfaces. The conformational constraints imposed by β-methylation can also be used to create materials with specific and well-defined nanostructures.

Diagnostics: Peptides are increasingly used as recognition elements in diagnostic assays due to their high specificity. Incorporating β-methyl-phenylalanine could lead to the development of more robust and stable diagnostic probes. For example, peptides designed to bind to specific disease biomarkers could be rendered more resistant to degradation in biological samples, leading to more sensitive and reliable diagnostic tests.

Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

The discovery of new drugs often relies on screening large libraries of compounds for biological activity. This compound is well-suited for integration into these high-throughput workflows.

Synergistic Methodologies:

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds. wikipedia.orgnih.gov By using this compound as a building block in combinatorial synthesis, vast libraries of novel peptides can be generated. wikipedia.org The "split-and-mix" method is a powerful technique for creating these diverse peptide libraries on a solid phase. wikipedia.orgyoutube.com

High-Throughput Screening (HTS): HTS platforms leverage automation to rapidly test thousands to millions of compounds for their biological activity. ufl.edu Libraries of peptides containing β-methyl-phenylalanine can be screened against various biological targets, such as enzymes and receptors, to identify hit compounds with therapeutic potential. ufl.edu Recent advances in HTS technology, such as fiber-optic array scanning, allow for the screening of millions of compounds per minute. nih.gov

The combination of combinatorial synthesis and HTS provides a powerful engine for the discovery of new drug candidates derived from β-methyl-phenylalanine.

Exploration of New Biotechnological Applications through Protein Engineering and Synthetic Biology

The fields of protein engineering and synthetic biology offer exciting new avenues for the utilization of non-canonical amino acids like β-methyl-phenylalanine.

Protein Engineering: The selective incorporation of β-methyl-phenylalanine into proteins can be used to enhance their properties. For example, introducing this modified amino acid at key positions within a protein's structure could increase its thermal stability, alter its substrate specificity, or create novel catalytic activities. pnas.org Studies have shown that single amino acid substitutions can significantly impact protein function and stability. nih.gov

Synthetic Biology: Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov By expanding the genetic code, it is possible to incorporate non-canonical amino acids like phenylalanine derivatives directly into proteins during translation in living cells. nih.gov This opens up the possibility of producing proteins with novel functionalities in vivo. While the direct incorporation of β-methyl-phenylalanine is still a challenge, ongoing research in genetic code expansion may soon make this a reality.

The integration of this compound into these advanced biotechnological platforms holds the promise of creating entirely new classes of proteins and enzymes with tailored properties for a wide range of applications, from industrial catalysis to next-generation therapeutics.

Q & A

Q. What are the key considerations for synthesizing Boc-β-methyl-DL-phenylalanine with high purity?

To synthesize Boc-β-methyl-DL-phenylalanine, follow these steps:

- Amino Protection : Use Boc anhydride in a basic aqueous/organic biphasic system (e.g., dioxane/NaHCO₃) to protect the amine group .

- β-Methyl Introduction : Perform alkylation at the β-position using methyl iodide under controlled basic conditions (e.g., LDA or NaH in THF) .

- Racemic Control : Monitor enantiomeric ratio via chiral HPLC during purification .

- Characterization : Validate purity (>95%) using reverse-phase HPLC and confirm structure via / NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing Boc-β-methyl-DL-phenylalanine?

Key techniques include:

- Structural Confirmation : / NMR for backbone and methyl group assignment; FT-IR for Boc group identification (C=O stretch at ~1680 cm⁻¹) .

- Enantiomeric Analysis : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to resolve DL mixtures .

- Purity Validation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can researchers mitigate racemization during solid-phase peptide synthesis incorporating Boc-β-methyl-DL-phenylalanine?

Racemization can be minimized by:

- Coupling Optimization : Use low-racemization agents like HOBt/DIC and maintain temperatures below 0°C during activation .

- Real-Time Monitoring : Employ circular dichroism (CD) spectroscopy or chiral GC-MS to track enantiopurity at each coupling step .

- Base Selection : Avoid strong bases (e.g., DIEA) in favor of milder alternatives (e.g., NMM) to reduce β-elimination risks .

Q. What strategies resolve contradictions in reported solubility data for Boc-β-methyl-DL-phenylalanine across studies?

Address discrepancies through:

- Standardized Protocols : Use consistent solvent systems (e.g., DMSO for stock solutions) and report ionic strength/pH .

- Meta-Analysis : Systematically compare literature data using criteria like temperature, counterion effects, and measurement methods (e.g., dynamic light scattering vs. nephelometry) .

- Replication Studies : Independently validate solubility under controlled conditions and publish raw data for transparency .

Q. How does β-methyl substitution impact the conformational stability of peptides containing Boc-β-methyl-DL-phenylalanine?

Investigate using:

- Experimental Analysis : 2D NMR (NOESY) to assess steric hindrance and backbone dihedral angles; CD spectroscopy for secondary structure quantification .

- Computational Modeling : Molecular dynamics (MD) simulations (e.g., AMBER force field) over 100 ns trajectories to compare with unmodified phenylalanine analogs .

- Thermal Stability Assays : Monitor melting temperatures () via differential scanning calorimetry (DSC) to evaluate thermodynamic impacts .

Methodological Frameworks for Complex Scenarios

Q. How to design experiments analyzing the metabolic stability of Boc-β-methyl-DL-phenylalanine in biological systems?

Follow this workflow:

- In Vitro Testing : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

- Enzyme Kinetics : Calculate and using Michaelis-Menten plots under varied substrate concentrations .

- Control Experiments : Compare with non-methylated Boc-DL-phenylalanine to isolate steric effects .

Q. What statistical approaches are suitable for dose-response studies involving Boc-β-methyl-DL-phenylalanine derivatives?

Use:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .

- Error Analysis : Report 95% confidence intervals and use ANOVA for inter-group comparisons .

- Sensitivity Testing : Bootstrap resampling to assess robustness of EC₅₀ estimates .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.